5-isocyano-1H-indole
Overview
Description
5-Isocyano-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of indole with chloroform and potassium tert-butoxide, followed by treatment with silver cyanide to introduce the isonitrile group . The reaction conditions often require an inert atmosphere and specific solvents to ensure the stability of the isonitrile group.
Industrial Production Methods
While specific industrial production methods for 5-isocyano-1H-indole are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Isocyano-1H-indole undergoes various chemical reactions, including:
Oxidation: The isonitrile group can be oxidized to form isocyanates.
Reduction: Reduction of the isonitrile group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Isocyanates and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted indole derivatives with functional groups at the C-3 position.
Scientific Research Applications
5-Isocyano-1H-indole has several scientific research applications:
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-isocyano-1H-indole involves its interaction with specific molecular targets and pathways. The isonitrile group can form strong hydrogen bonds with biological molecules, affecting their structure and function . This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Cyanoindole: Similar in structure but contains a cyano group instead of an isonitrile group.
5-Isocyano-1-methyl-1H-indole: A methylated derivative of 5-isocyano-1H-indole with similar chemical properties.
Uniqueness
Its ability to act as a site-specific infrared probe makes it valuable for studying local environments in biomolecular systems .
Properties
IUPAC Name |
5-isocyano-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREVRVZABOBJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458619 | |
Record name | 5-isocyano-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623163-58-6 | |
Record name | 5-isocyano-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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